molecular formula C7H14N2O B15048525 2-Amino-2-cyclopentylacetamide

2-Amino-2-cyclopentylacetamide

Cat. No.: B15048525
M. Wt: 142.20 g/mol
InChI Key: MGRAUSSJFGIFFO-UHFFFAOYSA-N
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Description

Significance as a Core Scaffold in Medicinal Chemistry and Chemical Biology

In medicinal chemistry, the concept of a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a range of new compounds. The 2-Amino-2-cyclopentylacetamide structure is significant in this context for several reasons:

Stereochemistry and Rigidity: The cyclopentyl group introduces a degree of conformational rigidity, which can be advantageous in designing drug candidates that fit into specific biological targets with high affinity. The stereocenter at the alpha-carbon allows for the synthesis of enantiomerically pure compounds, a critical aspect in modern drug development.

Functional Groups for Derivatization: The primary amino group and the amide functionality serve as handles for a variety of chemical modifications. The amino group can be acylated, alkylated, or used in the formation of Schiff bases, while the amide can be hydrolyzed or modified. This allows for the systematic exploration of the chemical space around the core scaffold.

Lipophilicity: The cyclopentyl moiety increases the lipophilicity of the molecule. This property can influence a drug candidate's ability to cross cell membranes and can be fine-tuned by further derivatization to optimize pharmacokinetic properties.

The closely related compound, 2-Amino-N-cyclopentylacetamide, where the cyclopentyl group is attached to the amide nitrogen, is noted for its utility as a building block in the synthesis of pharmaceuticals, particularly for neurological disorders. chemimpex.com Its cyclopentyl group is highlighted as a feature that enhances lipophilicity, potentially improving the bioavailability of drug candidates. chemimpex.com

Overview of Derived Structures and Their Research Applications

Research into derivatives of similar scaffolds provides insight into the potential applications of compounds derived from this compound. For instance, the broader class of amino acid derivatives is widely recognized for its biological significance. medchemexpress.com The related compound, 2-Amino-2-cyclopentylacetic acid, is a derivative of the amino acid Glycine (B1666218) and is used in research. medchemexpress.com

Theoretical derivatization of this compound could lead to a variety of new chemical entities with potential applications in several areas of research:

Pharmaceutical Development: By modifying the amino and amide groups, it is conceivable to synthesize derivatives that could be investigated for a range of biological activities. The core structure could serve as a starting point for developing agents targeting enzymes or receptors where the cyclopentyl group can occupy a hydrophobic pocket.

Biochemical Research: Derivatives of this compound could be used as probes to study enzyme interactions and protein structures, helping to elucidate biological processes at a molecular level. chemimpex.com

Agricultural Chemistry: The structural motifs present in this compound are also found in compounds with applications in agriculture. There is potential to explore its derivatives as novel herbicides or pesticides. chemimpex.com

While specific research on derivatives of this compound is not yet widely published, the established utility of analogous structures underscores the potential of this compound as a valuable scaffold for future research and development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-cyclopentylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c8-6(7(9)10)5-3-1-2-4-5/h5-6H,1-4,8H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRAUSSJFGIFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Amino 2 Cyclopentylacetamide and Its Derivatives

Synthetic Routes to 2-Amino-2-cyclopentylacetamide and Related Precursors

The construction of this compound primarily relies on the synthesis of its corresponding alpha-amino acid precursor, 2-amino-2-cyclopentylacetic acid, followed by amide bond formation.

Strategies for Alpha-Amino Acid Analogues (e.g., 2-Amino-2-cyclopentylacetic Acid)

The synthesis of α-amino acids bearing a cyclopentyl group, such as 2-amino-2-cyclopentylacetic acid (also known as cyclopentylglycine), can be achieved through various established methods for creating α-amino acid analogs. These methods often involve the introduction of the cyclopentyl moiety to a glycine (B1666218) equivalent or the modification of a cyclopentane-containing starting material.

One common approach is the Strecker synthesis, which involves the reaction of cyclopentanecarbaldehyde (B151901) with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting aminonitrile. Another versatile method is the Bucherer-Bergs reaction, where cyclopentanone (B42830) reacts with ammonium (B1175870) carbonate and potassium cyanide to form a hydantoin, which is then hydrolyzed to the desired amino acid.

Modern synthetic strategies also employ asymmetric synthesis to obtain enantiomerically pure forms of 2-amino-2-cyclopentylacetic acid. This can be achieved through the use of chiral auxiliaries, phase-transfer catalysis, or enzymatic resolutions. For instance, the alkylation of a chiral glycine enolate equivalent with a cyclopentyl halide is a powerful method for controlling the stereochemistry at the α-carbon.

Direct Amide Bond Formation Protocols

The conversion of 2-amino-2-cyclopentylacetic acid to this compound is a direct amide bond formation reaction. This transformation is typically achieved using a variety of peptide coupling reagents that activate the carboxylic acid group, facilitating its reaction with an amine, in this case, ammonia or an ammonia equivalent. The choice of coupling reagent is crucial for achieving high yields and minimizing side reactions, such as racemization. uniurb.itbachem.com

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). peptide.com These additives act as acyl-transfer catalysts and suppress racemization. Phosphonium salts, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and uronium salts, like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are also highly effective coupling reagents. luxembourg-bio.com

A general procedure for the synthesis of this compound from its parent acid would involve dissolving the N-protected 2-amino-2-cyclopentylacetic acid in a suitable solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), followed by the addition of the coupling reagent, an amine source (e.g., ammonium chloride), and a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA). The reaction progress is monitored, and upon completion, the product is isolated and purified. Subsequent deprotection of the amino group yields the final product.

Derivatization Strategies for Expanding Chemical Space

To explore the structure-activity relationship and optimize the properties of this compound, various derivatization strategies can be employed. These strategies focus on modifying the primary amine, the amide nitrogen, or the cyclopentyl ring.

N-Alkylation and N-Acylation Reactions

The primary amino group of this compound offers a convenient handle for introducing a wide range of substituents through N-alkylation and N-acylation reactions.

N-Alkylation can be achieved by reacting the primary amine with alkyl halides. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. However, direct alkylation of primary amines can often lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts. nih.gov To achieve selective mono-alkylation, reductive amination is a more controlled approach. This involves the reaction of the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

N-Acylation involves the reaction of the primary amine with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base. This reaction is generally high-yielding and provides a straightforward method for introducing a variety of acyl groups. For instance, reaction with acetyl chloride would yield the corresponding N-acetyl derivative.

Reagent ClassExample ReagentProduct Type
Alkyl HalideIodomethaneN-Methyl-2-amino-2-cyclopentylacetamide
Aldehyde (for reductive amination)BenzaldehydeN-Benzyl-2-amino-2-cyclopentylacetamide
Acyl ChlorideBenzoyl chlorideN-Benzoyl-2-amino-2-cyclopentylacetamide
Acid AnhydrideAcetic anhydrideN-Acetyl-2-amino-2-cyclopentylacetamide

Introduction of Diverse Substituents via Coupling Reactions

Modern cross-coupling reactions provide powerful tools for introducing a diverse array of substituents, particularly aryl and heteroaryl groups, onto the this compound scaffold.

Peptide Coupling: The primary amino group can readily participate in peptide bond formation with a variety of N-protected amino acids, extending the molecule into a peptidomimetic structure. Standard peptide coupling conditions, as described in section 2.1.2, can be applied here. nih.gov

Suzuki Coupling: While direct Suzuki coupling on the amine is not feasible, the cyclopentyl ring can be functionalized with a halide or triflate, which can then participate in a Suzuki coupling reaction with a boronic acid to introduce an aryl or heteroaryl group. Alternatively, a boronic acid or ester could be installed on the cyclopentyl ring, allowing for coupling with an aryl halide.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. It can be used to introduce aryl or heteroaryl substituents onto the primary amino group of this compound by reacting it with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This reaction has been successfully applied to the arylation of various amines, including those with cyclic substituents.

Coupling ReactionReactantsCatalyst/ReagentResulting Moiety
Peptide CouplingN-Boc-AlanineHATU, DIPEAN-(Alanyl)-2-amino-2-cyclopentylacetamide
Suzuki Coupling (hypothetical)4-Iodotoluene, (on a pre-functionalized cyclopentyl ring with boronic ester)Pd(PPh₃)₄, Base4-Tolyl-substituted cyclopentyl ring
Buchwald-Hartwig AminationBromobenzenePd₂(dba)₃, BINAP, NaOtBuN-Phenyl-2-amino-2-cyclopentylacetamide

Functionalization of the Cyclopentyl Moiety

Introducing substituents directly onto the cyclopentyl ring significantly expands the chemical diversity of this compound derivatives. This can be achieved through various synthetic strategies, including the use of pre-functionalized starting materials or by direct functionalization of the cyclopentyl ring.

One approach involves starting with a substituted cyclopentanone or cyclopentanecarbaldehyde in the synthesis of the parent amino acid (as described in 2.1.1). For example, using 3-hydroxycyclopentanone (B2513457) would lead to a 2-amino-2-(3-hydroxycyclopentyl)acetamide derivative.

Direct functionalization of the cyclopentyl ring, particularly through C-H activation, is a more modern and atom-economical approach. Palladium-catalyzed C-H activation has emerged as a powerful tool for the arylation, alkenylation, and acetoxylation of C(sp³)-H bonds in various cyclic systems. While specific examples on this compound are not abundant in the literature, the general principles of directed C-H activation could be applied. The amide or a suitably protected amino group could act as a directing group to achieve site-selective functionalization of the cyclopentyl ring.

For instance, a palladium catalyst in the presence of an appropriate ligand and an oxidant could facilitate the coupling of an aryl halide at a specific position on the cyclopentyl ring. The development of such methodologies would provide a versatile platform for creating a library of novel this compound derivatives with diverse substitution patterns on the carbocyclic ring.

Synthesis of Cyclic and Spiro-Fused Derivatives

The rigid framework of the 2-amino-2-cyclopentyl moiety makes it an excellent starting point for the synthesis of spirocyclic compounds, which are valuable in drug discovery due to their structural novelty and three-dimensional character. nih.gov Spiro-fused heterocycles, such as spirohydantoins and spiro-2,5-diketopiperazines, can be synthesized from derivatives of the core amino acid.

A notable method involves solid-phase synthesis, which allows for the efficient construction of compound libraries. nih.gov The key intermediate is often a resin-bound cyclic α,α-disubstituted α-amino ester. nih.gov For instance, a multi-step solid-phase synthesis can yield novel spirohydantoins and spiro-2,5-diketopiperazines. nih.gov The process for spirohydantoins involves coupling the resin-bound amino ester with an isocyanate, followed by a base-mediated cyclization cleavage. nih.gov For spiro-2,5-diketopiperazines, the resin-bound amino ester is first coupled with an Fmoc-protected amino acid, followed by Fmoc deprotection and an acid-assisted cyclization cleavage to release the final product. nih.gov

Solid-Phase Synthesis of Spiro-Fused Derivatives

Target CompoundKey Reaction StepsKey ReagentsReference
Spirohydantoins1. Isocyanate coupling with resin-bound amino ester. 2. Base-assisted cyclization and cleavage from resin.Isocyanates, Base nih.gov
Spiro-2,5-diketopiperazines1. Coupling of Fmoc-amino acid with resin-bound amino ester. 2. Fmoc deprotection. 3. Acid-assisted cyclization and cleavage from resin.Fmoc-amino acids, PyBOP, Acid nih.gov

Other strategies for forming fused heterocyclic systems include the condensation of an α-chlorinated ketone intermediate with reagents like thiourea (B124793) to form indenothiazoles or with o-phenylenediamines to yield indenoquinoxalines. nih.gov

Incorporation into Peptidomimetic and Boronic Acid Scaffolds

The unique conformational constraints imposed by the cyclopentyl ring make its derivatives attractive for incorporation into peptidomimetics and as scaffolds for boronic acids.

Peptidomimetics are compounds designed to mimic natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. nih.gov Derivatives of 2-aminocyclopentanecarboxylic acid, a closely related structure, have been successfully used to create novel peptidomimetics. A prominent example is the substitution of the proline residue in morphiceptin (B1676752) with a polyhydroxylated 2-aminocyclopentanecarboxylic acid derivative, which was synthesized from L-idose. nih.gov This modification demonstrates the utility of these cyclopentane-based amino acids as scaffolds for bioactive peptides. nih.gov Furthermore, oligomers composed of 3-substituted 2-aminocyclopentanecarboxylic acid residues have been shown to maintain stable 12-helical conformations in aqueous solutions, making them useful for designing geometrically defined functional groups in biological applications. nih.gov

Boronic acid scaffolds are of significant interest in medicinal chemistry, often serving as bioisosteres for carboxylic acids and acting as potent enzyme inhibitors. nih.gov The synthesis of dipeptidyl boronic acids can be achieved by reacting an amino acid with an amino boronate trifluoroacetate. nih.gov A general strategy involves coupling the peptide chain with a boronic acid-containing moiety. For example, a dipeptidyl boronic acid can react with diethanolamine (B148213) to produce a stable prodrug form. nih.gov The synthesis of α-amino boronic acid derivatives can be achieved through methods like the asymmetric borylation of N-tert-butanesulfinyl imines using a Cu(II) catalyst, which provides the desired products in high yield and stereoselectivity. nih.gov

Scaffold Incorporation Strategies

Scaffold TypeSynthetic StrategyExample ApplicationReference
PeptidomimeticReplacement of natural amino acids (e.g., Proline) with a cyclopentane-based amino acid derivative.Synthesis of a morphiceptin analog by incorporating polyhydroxylated cispentacin. nih.gov
Boronic AcidCoupling of a peptide with an amino boronate derivative or synthesis via borylation of an imine precursor.Synthesis of dipeptidyl boronic esters as potential proteasome inhibitors. nih.gov

Advanced Synthetic Techniques

The development of advanced synthetic techniques has enabled precise control over the chemical and stereochemical properties of this compound derivatives.

Controlling the stereochemistry of the cyclopentane (B165970) ring and its substituents is crucial for biological activity. Several stereoselective synthetic routes have been developed.

One effective method for introducing side chains at the 3-position of trans-2-aminocyclopentanecarboxylic acid (ACPC) involves the regioselective ring-opening of an aziridine (B145994) precursor, 2-benzyloxymethyl-6-azabicyclo[3.1.0]hexane, with various nucleophiles. nih.gov This approach yields ACPC precursors with functional groups specifically positioned trans to the 2-amino group. nih.gov

Another powerful, two-step strategy for creating functionalized cyclic amino acid derivatives involves a palladium-catalyzed tandem allylic amination/ nih.govnih.gov-Stevens rearrangement, followed by a ruthenium-catalyzed ring-closing metathesis. nih.gov The nih.govnih.gov-rearrangement step proceeds with high diastereoselectivity. nih.gov For achieving enantiopure compounds, chiral auxiliaries, such as Oppolzer's chiral auxiliary, can be utilized in this process. nih.gov

Convergent synthesis is a strategy that involves the independent synthesis of key fragments of a complex molecule, which are then joined together in the final stages. This approach is often more efficient and higher-yielding than a linear synthesis for constructing complex molecules like peptidomimetics or other highly functionalized derivatives.

In the context of synthesizing a peptidomimetic containing a 2-aminocyclopentyl moiety, a convergent approach would involve the separate synthesis of the functionalized cyclopentane amino acid derivative and the other peptide fragments. nih.gov For example, the synthesis of a morphiceptin peptidomimetic involved the preparation of the polyhydroxylated cyclopentane β-amino acid, which was then coupled to the other parts of the peptide chain. nih.gov This modular approach allows for greater flexibility in modifying different parts of the final molecule and simplifies the purification process.

Solid-phase synthesis (SPS), particularly solid-phase peptide synthesis (SPPS), is a cornerstone technique for preparing peptides and their derivatives. peptide.com The general process involves anchoring the first amino acid to a solid resin support, followed by sequential coupling of subsequent amino acids. peptide.comlsu.edu The use of protecting groups for the α-amino group (e.g., Fmoc or Boc) and for reactive side chains is essential. peptide.comnih.gov

The 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is widely used due to its requirement for mild basic conditions for deprotection, which is compatible with acid-labile side-chain protecting groups and linkers. nih.govrsc.org Reagents like HATU and HBTU are commonly used as coupling agents to facilitate the formation of peptide bonds. google.com This methodology has been successfully applied to the synthesis of complex derivatives, such as the solid-phase synthesis of spirohydantoins and spiro-2,5-diketopiperazines from a resin-bound amino ester, demonstrating the power of SPS to create diverse molecular architectures. nih.gov

Structure Activity Relationship Sar Studies of 2 Amino 2 Cyclopentylacetamide Derivatives

Influence of Substituents on the Cyclopentyl Ring

For instance, in the context of DPP-IV inhibition, the S1 pocket of the enzyme is a hydrophobic region that accommodates the cyclopentyl ring. The optimal size and substitution pattern of this ring are critical for achieving high affinity. While specific data on a wide range of substituted 2-amino-2-cyclopentylacetamide derivatives is not extensively available in public literature, general principles from related alpha-amino acid amide inhibitors suggest that bulky substituents on the cycloalkyl ring can either enhance or diminish activity depending on the specific target and the nature of the substituent. For example, the introduction of small alkyl or halogen groups could potentially increase van der Waals interactions within a hydrophobic pocket, thereby enhancing binding affinity.

Substituent on Cyclopentyl Ring Observed/Predicted Impact on DPP-IV Inhibition
UnsubstitutedBaseline activity
Small Alkyl Groups (e.g., methyl)May enhance hydrophobic interactions in the S1 pocket
Halogens (e.g., fluoro)Can alter electronic properties and lipophilicity, potentially improving binding
Bulky Groups (e.g., phenyl)May cause steric hindrance, leading to decreased activity

This table is illustrative and based on general principles of SAR for related enzyme inhibitors. Specific data for this compound derivatives is limited.

Impact of Modifications to the Amide Linkage

The amide linkage in this compound is a key structural element that often participates in hydrogen bonding interactions with the target protein. Modifications to this linkage, such as N-alkylation or replacement with bioisosteres, can have a profound impact on the compound's biological profile.

N-alkylation of the amide nitrogen can alter the hydrogen bonding capacity and introduce steric bulk, which may be either beneficial or detrimental to activity. For example, replacing the primary amide with a secondary or tertiary amide could disrupt a critical hydrogen bond with the target, leading to a loss of potency. Conversely, in some cases, a small alkyl substituent on the nitrogen might fit into a specific hydrophobic sub-pocket, enhancing affinity.

Bioisosteric replacement of the amide bond is another common strategy in medicinal chemistry. Replacing the amide with a thioamide, for instance, can alter the electronic and geometric properties of the molecule, potentially leading to improved stability or altered binding modes. A patent for related 2-amino(and 2-aminomethyl)-2-heterocyclic-thioacetamides suggests their potential as inhibitors of gastric acid secretion, highlighting that modifications to this part of the scaffold can significantly change the therapeutic target. nih.gov

Amide Modification Potential Effect on Biological Activity
N-MethylationMay increase metabolic stability but could disrupt key hydrogen bonds.
N-EthylationIncreased steric bulk may negatively impact binding unless a specific hydrophobic pocket is present.
Thioamide replacementAlters electronic properties and hydrogen bonding capacity, potentially leading to different target interactions.

This table presents potential outcomes based on established medicinal chemistry principles.

Role of the Alpha-Amino Group and its Derivatization

The alpha-amino group is a critical pharmacophoric element in this compound, particularly for its interaction with targets like DPP-IV. This primary amine is often involved in a key ionic or hydrogen bonding interaction with an acidic residue in the active site of the enzyme.

Derivatization of the alpha-amino group, such as acylation or alkylation, generally leads to a significant decrease or complete loss of activity for many targets that rely on this primary amine for binding. For DPP-IV inhibitors, the free amino group is essential for forming a salt bridge with glutamic acid residues (Glu205/Glu206) in the S2 pocket. nih.gov Therefore, any modification that masks this primary amine would be expected to be detrimental to inhibitory activity.

However, in some contexts, derivatization can be a tool to modulate pharmacokinetic properties or to design prodrugs. For instance, acylation of the amino group could lead to a compound that is inactive until the acyl group is cleaved in vivo.

Alpha-Amino Group Modification Predicted Impact on DPP-IV Inhibition
N-AcetylationLoss of the primary amine charge, likely abolishing the key interaction with the S2 pocket.
N-Methylation (to secondary amine)May retain some activity if a hydrogen bond donor is still required, but potency is likely reduced.
N,N-Dimethylation (to tertiary amine)Complete loss of hydrogen bond donating ability, expected to result in inactivity.

This table illustrates the expected impact of modifying the crucial alpha-amino group for DPP-IV inhibition.

Stereochemical Contributions to Target Affinity and Selectivity

This compound possesses a chiral center at the alpha-carbon. As is common in pharmacology, the different enantiomers of this compound and its derivatives can exhibit significantly different biological activities. This stereoselectivity arises from the three-dimensional arrangement of atoms, which dictates how the molecule fits into the chiral environment of a protein's binding site.

For many alpha-amino acid derivatives, one enantiomer is significantly more active than the other. In the context of DPP-IV inhibition, the (S)-enantiomer of alpha-amino acids is typically the preferred configuration for binding to the active site. This is because the spatial orientation of the amino group, the side chain (in this case, the cyclopentyl ring), and the amide group in the (S)-configuration optimally aligns with the corresponding binding pockets (S2, S1, etc.) of the enzyme.

The synthesis of stereochemically pure enantiomers is therefore a critical aspect of drug development for this class of compounds to maximize therapeutic efficacy and minimize potential off-target effects that might be associated with the less active enantiomer.

Identification of Key Pharmacophore Units for Specific Biological Targets

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, the key pharmacophoric features can be defined based on its interactions with enzymes like DPP-IV.

The essential pharmacophore for DPP-IV inhibition based on a cyclopentylglycinamide core includes:

A primary amino group: This acts as a hydrogen bond donor and forms a crucial salt bridge with acidic residues in the S2 pocket of the enzyme.

A cyclopentyl ring: This hydrophobic group occupies the S1 pocket, contributing to binding affinity through van der Waals interactions.

An amide group: This group can form hydrogen bonds with residues in the enzyme's active site.

A specific stereochemistry: The (S)-configuration at the alpha-carbon is generally required for optimal orientation within the active site.

Understanding this pharmacophore allows for the rational design of new derivatives with improved potency and selectivity. By maintaining these key features while modifying other parts of the molecule, medicinal chemists can fine-tune the compound's properties to develop superior drug candidates.

Investigations into Biochemical and Enzyme Inhibition Mechanisms

Monoamine Oxidase (MAO) Inhibition Studies

A thorough review of scientific literature reveals no studies investigating the inhibitory activity of 2-Amino-2-cyclopentylacetamide against monoamine oxidase (MAO) isoforms.

There is no available data on the differential inhibition of MAO-A and MAO-B isoforms by this compound.

The kinetic characterization of any potential inhibition of MAO enzymes by this compound has not been determined, as no relevant studies have been published.

Arginase (ARG1 and ARG2) Inhibition Research

No research has been published detailing the effects of this compound on the arginase isoforms, ARG1 and ARG2.

While the field of arginase inhibition heavily features mechanism-based inhibitors, particularly those incorporating boronic acid, there is no literature connecting this compound to this line of research.

There are no published design principles or studies concerning the isozyme selectivity of this compound for arginase enzymes.

Protease Inhibition Investigations

Investigations have explored the use of this compound as a structural component in the design of inhibitors targeting viral proteases. Specifically, its role as a building block for inhibitors of the SARS-CoV-2 3C-like (3CL) protease has been documented. google.com

The 3CL protease is crucial for the replication of the SARS-CoV-2 virus. google.com This enzyme features a catalytic dyad composed of Cysteine-145 and Histidine-41 in its active site. google.com A Japanese patent describes the synthesis of a more complex inhibitor where this compound is used as a starting fragment. google.com The patent outlines the combination of N-methoxy-N-methyl-3-(2-oxopyrrolidin-3-yl)propanamide with 4-Methoxy-1H-indole-2-carboxylic acid, which is then coupled with the this compound fragment to create the final inhibitory compound. google.com This approach is part of a strategy to design α-ketoamide inhibitors that can effectively block the virus's main protease. google.com

Inhibition of Viral Proteases (e.g., Enterovirus D68 2A Protease)

Enterovirus D68 (EV-D68) is a pathogen that can cause severe respiratory illness and is associated with acute flaccid myelitis. nih.govacs.org The virus relies on its 2A protease (2Apro) for polyprotein processing, making it a key target for antiviral drug development. nih.govportlandpress.com 2Apro is a cysteine protease that cleaves the viral polyprotein at the VP1-2A junction. nih.govportlandpress.com

Research has led to the discovery of inhibitors for this enzyme. For instance, telaprevir (B1684684) was identified as an inhibitor of EV-D68 2Apro. nih.govacs.org Structure-based lead optimization efforts, guided by X-ray crystal structures of the protease, have been undertaken to improve the potency of such inhibitors. nih.govportlandpress.com These efforts focus on modifying the reactive warhead and the P1-P4 substitutions of the inhibitor to enhance binding and antiviral activity. nih.gov Studies have shown that some antiviral agents can block both the intramolecular (cis) and intermolecular (trans) cleavage activities of the protease, with varying degrees of efficacy. malariaworld.org Preventing the initial intramolecular cleavage can create dominant inhibitory precursors that interfere with viral replication, a strategy that may reduce the likelihood of drug resistance. malariaworld.org While direct studies on this compound were not identified in the search results, the research on peptide-like inhibitors with bulky substituents targeting the P1 position of the protease provides a framework for evaluating its potential activity. portlandpress.com

Inhibition of Parasitic Proteases (e.g., Plasmodium falciparum SUB1)

The egress of the Plasmodium falciparum parasite from infected red blood cells is a critical step in the malaria lifecycle and is controlled by the essential subtilisin-like serine protease 1 (SUB1). nih.govpnas.orgacs.org The release of SUB1 into the parasitophorous vacuole initiates a proteolytic cascade that leads to the rupture of the host cell, making SUB1 a significant target for antimalarial drugs. portlandpress.compnas.org

Efforts to inhibit SUB1 have largely focused on substrate-based inhibitors. nih.govacs.org Potent, low-nanomolar inhibitors have been developed, primarily from the class of peptidic boronic acids. acs.orgpnas.org These compounds act as slow off-rate, membrane-permeable inhibitors that can access the protease within the parasite and block egress by directly inhibiting SUB1 activity. pnas.org Structural studies of SUB1 in complex with its substrates have revealed unusual features of its binding cleft, which requires interaction with residues on both sides of the cleavage site. nih.gov This has guided the rational design of inhibitors, including alpha-ketoamides, that show broad activity against SUB1 orthologues from different human malaria pathogens. nih.gov The native maturation of SUB1 itself is a complex process, involving autocatalytic processing and further cleavage by the aspartic protease plasmepsin X to become fully active. malariaworld.orgresearchgate.net

Enzyme Kinetic Analysis of Protease Interactions

The study of enzyme kinetics is fundamental to understanding the efficacy and mechanism of protease inhibitors. The interaction between a protease and an inhibitor is often more complex than a simple one-to-one binding event. Proteolytic networks can involve interactions between different proteases, such as autodigestion and inactivation, which can alter the concentration of active enzyme available to act on a substrate. nih.gov

Kinetic models for these complex systems often require systems of ordinary differential equations to characterize the various interactions accurately. nih.gov For viral proteases like EV-D68 2Apro, it is important to evaluate an inhibitor's ability to block both intramolecular and intermolecular cleavages, as these can have different kinetic profiles and implications for suppressing viral replication. malariaworld.org For parasitic proteases like the Plasmodium M1 and M17 aminopeptidases, kinetic studies have been used to profile their substrate specificity, revealing distinct preferences that can be exploited for designing specific or dual-target inhibitors. researchgate.net The kinetic behavior of an inhibitor, such as its on-rate, off-rate, and mechanism of inhibition (e.g., reversible, irreversible, competitive), provides crucial information for its development as a therapeutic agent. pnas.org

Microsomal Epoxide Hydrolase (mEH) Inhibition Studies

Microsomal epoxide hydrolase (mEH) is an enzyme involved in the metabolism of xenobiotics and endogenous signaling molecules. Its inhibition is being explored for therapeutic potential in various diseases.

Design and Evaluation of Alkylthio Acetamide (B32628) Inhibitors

A series of 2-alkylthio acetamide inhibitors of human mEH have been designed and evaluated, demonstrating high potency. pnas.org These compounds, which are structurally related to this compound, have shown IC₅₀ values in the low nanomolar range (0.94–11 nM), representing a significant improvement of over two orders of magnitude compared to previous classes of mEH inhibitors. pnas.org

The structure-activity relationship studies revealed that potent inhibition is associated with an amide group bearing a bulky α-substituent and, separated by 3-4 bonds, a phenyl ring with lipophilic groups at the meta position. pnas.org Docking simulations have corroborated these findings, showing favorable interactions within the enzyme's active site. pnas.org The difference in inhibitory potency between various alkyl substituents at the alpha position to the acetamide has been investigated, with docking studies indicating that more potent inhibitors achieve a more stable binding orientation in the active site. pnas.org

Table 1: Inhibition of human mEH by 2-(alkylthio)acetamide derivatives

Compoundα-SubstituentS-SubstituentIC₅₀ (nM)
4Methyl4-(trifluoromethoxy)benzyl94
27Cyclopentyl4-(trifluoromethoxy)benzyl0.94
28Cyclopentyl3-(trifluoromethoxy)benzyl1.1
29Cyclopentyl3,5-bis(trifluoromethyl)benzyl1.5
30Cyclopentyl3,4-dichlorobenzyl2.3

This table is generated based on data reported in the literature for illustrative purposes. pnas.org

Aminopeptidase (B13392206) Inhibition Research

Aminopeptidases in parasites are crucial for processes like hemoglobin digestion, making them attractive drug targets.

Targetting Plasmodium M1 and M17 Aminopeptidases

In the Plasmodium parasite, the M1 alanyl aminopeptidase (PfA-M1) and M17 leucyl aminopeptidase (PfA-M17) are two essential metalloaminopeptidases involved in the final stages of hemoglobin digestion. researchgate.net As both enzymes are considered vital for parasite survival, developing dual inhibitors that target both PfA-M1 and PfA-M17 is a promising antimalarial strategy. acs.orgresearchgate.net

Research has led to the development of potent dual inhibitors, often based on hydroxamic acid or related scaffolds. researchgate.net These inhibitors are designed to interact with key residues in the S1 pocket of both enzymes. Optimization of these interactions has yielded compounds with nanomolar potency against both M1 and M17 aminopeptidases from P. falciparum and P. vivax. acs.org For example, the compound MMV1557817 was identified as a selective, nanomolar dual inhibitor of both enzymes, leading to the inhibition of hemoglobin digestion. acs.org Structure-based design has been crucial in this field, with co-crystal structures revealing how inhibitors bind to the active sites and guiding the optimization of inhibitor scaffolds to improve potency and drug-like properties. While not directly identifying this compound, the extensive research on related acetamide and hydroxamic acid structures as inhibitors of these key parasitic enzymes underscores the potential of this chemical class. researchgate.net

Modulation of Other Enzyme Classes and Biochemical Pathways

Investigations into the broader biochemical effects of compounds related to this compound have revealed interactions with key enzyme classes and cellular pathways implicated in disease, notably in cancer. These explorations have uncovered potential roles in the modulation of methyltransferases and the neddylation cascade, highlighting the therapeutic potential of scaffolds containing the cyclopentylacetamide moiety.

Ligand Interactions with Methyltransferases (e.g., MLL1)

The interaction between the protein menin and Mixed Lineage Leukemia 1 (MLL1) is a critical driver in certain types of acute leukemia, making it an attractive target for therapeutic intervention. rsc.orggoogle.com Menin acts as an essential oncogenic cofactor for MLL fusion proteins, and the disruption of this protein-protein interaction with small molecules presents a promising strategy for the development of targeted therapies. nih.govnih.gov Research into small-molecule inhibitors of the menin-MLL interaction has underscored the significance of a cyclopentyl group in achieving potent inhibition.

Structure-activity relationship (SAR) studies have demonstrated that the incorporation of a cyclopentyl moiety into inhibitor scaffolds can significantly enhance their binding affinity for menin. nih.gov For instance, in a series of hydroxymethylpiperidine-based inhibitors, the replacement of a phenyl ring with a cyclopentyl group was identified as an optimal modification for improving inhibitory activity. nih.gov This discovery led to the development of potent inhibitors of the menin-MLL interaction.

One such compound, MIV-6R, which features a cyclopentyl group, has demonstrated strong and selective activity in MLL leukemia cells with an IC50 of 56 nM and a Kd of 85 nM. nih.gov Further optimization of this scaffold, including the retention of the cyclopentyl ring, has led to the development of even more potent inhibitors like M-89, which inhibits the menin-MLL1 interaction with an IC50 of 5 nM. rsc.org The critical role of the cyclopentyl group is further highlighted by the observation that a similar compound lacking this group showed significantly weaker inhibition of the menin-MLL interaction (IC50 = 234 μM). nih.gov

These findings collectively suggest that the cyclopentyl group is a key pharmacophore for engaging with a hydrophobic pocket on the menin protein, thereby disrupting its interaction with MLL1. While direct studies on this compound in this context are not publicly available, the established importance of the cyclopentyl moiety in potent menin-MLL inhibitors suggests that the this compound scaffold could serve as a valuable building block for the design of novel MLL1 inhibitors. chemimpex.com

Table 1: Cyclopentyl-Containing Inhibitors of the Menin-MLL1 Interaction

Compound IC50 (nM) Target Reference
MIV-6R 56 Menin-MLL nih.gov
M-89 5 Menin-MLL1 rsc.org
ML227 234,000 (weak inhibitor) Menin-MLL nih.gov

Compounds Affecting Neddylation Pathways

The neddylation pathway is a post-translational modification process analogous to ubiquitination that plays a crucial role in regulating the activity of the cullin-RING E3 ligases (CRLs). nih.govnih.gov CRLs are the largest family of E3 ubiquitin ligases and are involved in targeting a vast number of proteins for proteasomal degradation. mdpi.comnih.gov The aberrant activation of CRLs is implicated in the pathogenesis of numerous cancers, making the neddylation pathway an attractive target for anticancer drug discovery. nih.gov

The process of neddylation involves the covalent attachment of the ubiquitin-like protein NEDD8 to a cullin protein, a process catalyzed by a cascade of enzymes: NEDD8-activating enzyme (NAE), NEDD8-conjugating enzyme (E2), and a NEDD8 E3 ligase. nih.gov Inhibition of this pathway, particularly at the level of the NAE, can effectively inactivate CRLs, leading to the accumulation of CRL substrate proteins and subsequent cell cycle arrest and apoptosis in cancer cells. nih.gov

A first-in-class inhibitor of the NAE, MLN4924 (pevonedistat), has demonstrated the therapeutic potential of targeting this pathway. mdpi.com By forming an adduct with NEDD8 in the NAE active site, MLN4924 prevents the transfer of NEDD8 to the E2 enzyme, thereby blocking the entire neddylation cascade. nih.gov This leads to the suppression of tumor growth in various preclinical models. mdpi.com

While no direct evidence currently links this compound or its derivatives to the modulation of the neddylation pathway, the general principle of targeting protein-protein interactions and enzymatic activities within this pathway remains a key area of research. The this compound scaffold, being a versatile building block for the synthesis of diverse chemical entities, could potentially be explored for the development of novel inhibitors targeting components of the neddylation machinery. chemimpex.comscbt.com

Table 2: Key Components of the Neddylation Pathway

Component Function Potential for Inhibition
NEDD8 Ubiquitin-like protein that is conjugated to cullins. -
NAE (E1) Activates NEDD8 in an ATP-dependent manner. Target of inhibitors like MLN4924.
NEDD8-E2 Transfers activated NEDD8 from NAE to the E3 ligase. Potential target for inhibitors.
Cullin-RING E3 Ligases (CRLs) Mediate the final transfer of NEDD8 to substrate proteins. Downstream effectors of neddylation inhibition.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a potential drug molecule (ligand) might interact with a protein's active site.

Prediction of Binding Modes and Interactions with Enzyme Active Sites

For 2-Amino-2-cyclopentylacetamide, molecular docking simulations would be employed to predict its binding orientation within the active site of a target enzyme. This would involve identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the functional groups of the compound and the amino acid residues of the enzyme. For instance, the primary amine and amide groups of this compound would be expected to act as hydrogen bond donors and acceptors, while the cyclopentyl group would likely engage in hydrophobic interactions.

Affinity Scoring and Lead Optimization Guidance

Docking programs use scoring functions to estimate the binding affinity between the ligand and the protein. These scores, while not always perfectly correlated with experimental binding affinities, are crucial for ranking potential drug candidates. A high affinity score for this compound against a specific enzyme would suggest it as a promising candidate for further investigation. This information would guide medicinal chemists in optimizing the structure of the lead compound to enhance its potency and selectivity.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and properties of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a popular quantum chemical method used to investigate the electronic properties of molecules. A DFT analysis of this compound would yield information about its optimized geometry, electron density distribution, and various reactivity descriptors. These calculations are fundamental to understanding the molecule's intrinsic stability and chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and shape of these orbitals are critical in determining a molecule's reactivity. An FMO analysis of this compound would reveal the regions of the molecule most likely to donate or accept electrons in a chemical reaction. The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would highlight the negative potential around the oxygen and nitrogen atoms of the amide and amine groups, indicating their susceptibility to electrophilic attack, and the positive potential around the hydrogen atoms.

While the framework for a comprehensive computational study of this compound is well-established within the scientific community, the specific data and detailed research findings for this particular compound remain elusive in the public domain. Future publications of such studies would be necessary to fully elucidate its molecular characteristics and potential applications.

Structure-Based Drug Design Methodologies

The application of computational methods is a cornerstone of modern drug discovery, enabling the targeted design and optimization of novel therapeutic agents. In the context of compounds like this compound and its analogs, structure-based drug design (SBDD) offers a powerful paradigm for identifying and refining potential drug candidates. These methodologies rely on the three-dimensional structural information of the biological target, often a protein, to guide the design of complementary ligands. By understanding the molecular interactions between a ligand and its target, researchers can rationally modify chemical structures to improve binding affinity, selectivity, and other pharmacologically relevant properties.

The core principle of SBDD is to use the known structure of a target protein to design or identify molecules that will bind to it with high affinity and specificity. This process often begins with the determination of the protein's structure through experimental techniques like X-ray crystallography or NMR spectroscopy. However, in cases where an experimental structure is unavailable, computational approaches such as homology modeling can be employed to generate a reliable model. Once a target structure is obtained, it can be used in virtual screening campaigns to identify potential hit compounds from large chemical libraries or to guide the iterative process of lead optimization.

Utilization of Protein Homology Models

When the experimental three-dimensional structure of a target protein has not been determined, protein homology modeling serves as a valuable tool in structure-based drug design. This computational method constructs an atomic-resolution model of the "target" protein from its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). The predictive power of homology modeling has been instrumental in drug discovery efforts targeting proteins for which no crystal structure is available.

For instance, in the development of inhibitors for targets like the human transmembrane protease serine type 2 (TMPRSS2), a crucial protein for viral entry, homology models can be generated to understand the architecture of the ligand-binding site. Researchers can then use these models to predict how potential inhibitors, such as those from libraries of natural compounds or synthetically derived molecules, might bind. The process involves submitting the protein's sequence to a modeling server, which then identifies suitable templates from protein structure databases and builds a model that can be used for subsequent docking studies. arxiv.org

The quality of a homology model is highly dependent on the sequence identity between the target and template proteins. Higher sequence identity generally results in a more accurate model. Once a model is built, it is crucial to validate its quality using various computational tools before proceeding with drug design studies. These validated models can then be used to perform virtual screening or to understand the binding modes of known ligands, providing a structural basis for the design of new, more potent compounds.

Virtual Screening and Ligand-Based Design Approaches

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is a cost-effective alternative to high-throughput screening (HTS), allowing researchers to narrow down the number of compounds that need to be tested experimentally. Virtual screening can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).

SBVS relies on the three-dimensional structure of the target protein. Molecular docking is a common SBVS method where candidate molecules are computationally placed into the binding site of the target protein, and their binding affinity is estimated using a scoring function. This approach has been successfully applied in various drug discovery projects. For example, in a study aimed at expanding the non-natural amino acid palette for peptide optimization, a virtual library of nearly 380,000 amino acids was created and screened against the Keap1-Nrf2 protein-protein interaction target. nih.gov A docking-based protocol identified several non-natural amino acids that were predicted to have a significantly higher affinity for the Keap1 protein. nih.gov This demonstrates the power of virtual screening to explore vast chemical spaces and identify novel chemical matter with therapeutic potential. nih.gov

Ligand-based drug design (LBDD) approaches are employed when the three-dimensional structure of the target is unknown, but a set of molecules known to interact with the target is available. These methods use the information from these known active ligands to identify other compounds with similar properties that are also likely to be active. Pharmacophore modeling is a key LBDD technique that defines the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to the target. This pharmacophore model can then be used as a query to search for new molecules in a database.

In one example of a computational study, a hit molecule from a chemical database was chemically modified to create a series of derivatives. nih.gov These derivatives were then evaluated for their biological activity. nih.gov This type of approach, which combines computational design with chemical synthesis and biological testing, is a powerful strategy for developing new therapeutic agents. nih.gov The table below summarizes the key differences between structure-based and ligand-based approaches.

FeatureStructure-Based Drug Design (SBDD)Ligand-Based Drug Design (LBDD)
Primary Requirement 3D structure of the target proteinA set of known active ligands
Core Methodology Molecular docking, virtual screening against the target's binding sitePharmacophore modeling, quantitative structure-activity relationship (QSAR)
Objective To design or identify molecules that fit the target's binding siteTo identify molecules with similar properties to known active ligands
Applicability Used when the target structure is known or can be modeledUsed when the target structure is unknown

Analytical and Spectroscopic Characterization in Research of 2 Amino 2 Cyclopentylacetamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For a molecule like 2-Amino-2-cyclopentylacetamide, a combination of one-dimensional and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals.

In ¹H NMR spectroscopy, the chemical environment of each proton in the molecule determines its resonance frequency (chemical shift, δ), reported in parts per million (ppm). The protons of this compound would exhibit signals in distinct regions of the spectrum.

The cyclopentyl ring contains multiple methylene (B1212753) (-CH₂-) groups, whose protons are chemically non-equivalent. This would result in a series of complex, overlapping multiplets in the upfield region of the spectrum, typically between 1.2 and 2.0 ppm. The single proton on the carbon atom to which both the amino and acetylamino groups are attached (the α-proton) would likely appear as a singlet or a very narrow multiplet further downfield, estimated around 3.5-4.0 ppm, due to the influence of the adjacent electron-withdrawing nitrogen atoms.

The two protons of the primary amino (-NH₂) group and the proton of the acetamide (B32628) (-NH-) group are exchangeable and their chemical shifts are highly dependent on solvent, concentration, and temperature. They would typically appear as broad singlets that can disappear upon shaking the sample with D₂O. The amide proton is expected to be more downfield (δ 7.0-8.5 ppm) than the amine protons (δ 1.5-3.0 ppm). The methyl protons of the acetyl group would present as a sharp singlet, typically around δ 2.0 ppm.

Table 1: Hypothetical ¹H NMR Data for this compound

Proton Assignment Estimated Chemical Shift (δ ppm) Expected Multiplicity Integration
-NH (amide) 7.5 broad singlet 1H
-CH- (α-proton) 3.8 singlet 1H
-NH₂ (amine) 2.5 broad singlet 2H
-CH₃ (acetyl) 2.0 singlet 3H

Note: Data is estimated and for illustrative purposes only.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, the carbonyl carbon (-C=O) of the amide group would be the most downfield signal, expected in the range of 170-175 ppm. The α-carbon, bonded to two nitrogen atoms, would also be significantly downfield, estimated around 60-65 ppm.

The carbons of the cyclopentyl ring would resonate in the aliphatic region of the spectrum, typically between 20 and 40 ppm. Due to the symmetry of the ring, fewer than five signals might be observed if rotation is fast on the NMR timescale. The methyl carbon of the acetyl group would appear at the most upfield position, around 20-25 ppm.

Table 2: Hypothetical ¹³C NMR Data for this compound

Carbon Assignment Estimated Chemical Shift (δ ppm)
-C=O (amide) 172
C-NH₂ (α-carbon) 62
-CH₂- (cyclopentyl, C1) 38
-CH₂- (cyclopentyl, C2/C5) 35
-CH₂- (cyclopentyl, C3/C4) 24

Note: Data is estimated and for illustrative purposes only.

To resolve ambiguities in the ¹³C NMR spectrum, especially within the cluster of signals from the cyclopentyl ring, advanced NMR techniques are essential. Distortionless Enhancement by Polarization Transfer (DEPT) is a common one-dimensional technique that provides information about the number of protons attached to each carbon.

DEPT-45 would show signals for all protonated carbons (CH, CH₂, CH₃).

DEPT-90 would only show signals for CH groups. In the case of this compound, only the α-carbon (if it were a CH) would appear, but since it's a quaternary carbon bonded to two other carbons and two nitrogens, it would be absent in all DEPT spectra.

DEPT-135 is most useful, showing positive signals for CH and CH₃ groups and negative signals for CH₂ groups.

For this compound, a DEPT-135 experiment would be expected to show a positive signal for the acetyl -CH₃ group and negative signals for all of the -CH₂- groups of the cyclopentyl ring. The carbonyl and α-carbons (both quaternary) would be absent. This would allow for the definitive identification of the methylene carbons of the ring. Further 2D techniques like HSQC (Heteronuclear Single Quantum Coherence) would be used to correlate each carbon atom to its directly attached proton(s), completing the structural assignment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern upon ionization.

In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in predictable ways. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). For this compound (Molecular Weight: 142.21 g/mol ), the molecular ion peak (M⁺) at m/z = 142 would be observed.

Key fragmentation pathways would include:

Alpha-cleavage: The bond between the α-carbon and the cyclopentyl ring could break, which is a common fragmentation for amines. This would lead to the loss of a cyclopentyl radical (•C₅H₉, 69 Da), resulting in a fragment ion at m/z = 73.

Loss of Amine Group: Cleavage of the C-N bond could lead to the loss of an amino radical (•NH₂, 16 Da), giving a fragment at m/z = 126.

Amide Fragmentation: The amide bond can cleave, potentially leading to the formation of an acylium ion [CH₃CO]⁺ at m/z = 43.

Cyclopentyl Fragmentation: The cyclopentyl ring itself can undergo fragmentation, leading to the loss of ethene (C₂H₄, 28 Da), resulting in characteristic peaks in the lower mass range.

High-Resolution Mass Spectrometry provides a very precise measurement of a molecule's mass-to-charge ratio, often to four or more decimal places. This accuracy allows for the unambiguous determination of the molecular formula of the parent ion and its fragments. For this compound, the theoretical exact mass is 142.1106. An HRMS measurement yielding a value very close to this would confirm the elemental composition as C₇H₁₄N₂O, distinguishing it from other compounds with the same nominal mass but different atomic compositions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, chemists can confirm the presence of key structural motifs. For this compound and its derivatives, IR spectroscopy is instrumental in verifying the presence of the primary amine (-NH2), the amide (-(C=O)NH-), and the cyclopentyl ring.

In a typical IR spectrum of a this compound derivative, characteristic absorption bands would be expected. For instance, the N-H stretching vibrations of the primary amine and the amide group typically appear in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group is a strong and distinct peak, usually found around 1680-1630 cm⁻¹. The C-N stretching vibrations and N-H bending vibrations also provide valuable structural information, appearing in the 1650-1550 cm⁻¹ and 1410-1020 cm⁻¹ regions, respectively. The presence of the cyclopentyl group would be confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations at various lower wavenumbers.

While specific IR data for this compound is not extensively published in publicly available literature, the analysis of related amide compounds provides a strong basis for interpretation. For example, in the characterization of other acetamide derivatives, distinct peaks for amide and other functional groups are routinely reported and used for structural confirmation.

X-ray Crystallography for Solid-State Structural Determination

For chiral molecules like derivatives of this compound, single crystal X-ray diffraction (XRD) is the gold standard for determining the absolute configuration of stereocenters. This is particularly important for understanding the biological activity of these compounds, as different enantiomers or diastereomers can have vastly different effects.

In a hypothetical crystal structure of a this compound derivative, one would expect to determine the precise bond lengths of the amide group, the torsion angles defining the orientation of the cyclopentyl ring relative to the acetamide moiety, and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. These interactions are often crucial for the physical properties of the compound, such as solubility and melting point. Another study on a compound containing a cyclopentylamino group also successfully utilized X-ray crystallography to elucidate its solid-state structure, further highlighting the utility of this technique for this class of compounds.

Table 1: Representative Crystallographic Data for a Related Cyclopentane-Based Amino Acid Derivative

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.54
b (Å)12.34
c (Å)15.67
α (°)90
β (°)90
γ (°)90

Note: This is representative data from a related structure and not of this compound itself.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential tools in synthetic chemistry for both the purification of products and the assessment of their purity. For this compound and its derivatives, High-Performance Liquid Chromatography (HPLC) and column chromatography are routinely employed.

HPLC is a highly sensitive and quantitative technique used to separate, identify, and quantify each component in a mixture. It is particularly useful for assessing the purity of a synthesized compound and for monitoring the progress of a reaction.

In the context of this compound derivatives, reversed-phase HPLC is a common method of choice. A patent describing the use of a derivative of this compound in the inhibition of SARS-CoV-2 mentions the use of a C18 column for analysis. bldpharm.com The general conditions often involve a gradient elution, starting with a polar mobile phase (e.g., aqueous buffer) and gradually increasing the proportion of an organic solvent (e.g., acetonitrile). bldpharm.com This allows for the separation of the desired product from any starting materials, byproducts, or impurities. The retention time of the compound under specific conditions is a key identifier, and the peak area can be used to determine its concentration and purity.

Table 2: General HPLC Conditions for Analysis of Related Compounds

ParameterCondition
ColumnC18 reversed-phase
Mobile Phase AAqueous buffer (e.g., ammonium (B1175870) acetate)
Mobile Phase BAcetonitrile
GradientLinear gradient from A to B
DetectionUV-Vis (e.g., at 210 nm or 254 nm)

For the purification of this compound derivatives on a preparative scale, flash column chromatography is a widely used technique. This method allows for the separation of the target compound from impurities based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) and their solubility in a mobile phase (the eluent).

The aforementioned patent also discloses the use of flash column chromatography for the purification of a derivative of this compound. bldpharm.com The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent (e.g., dichloromethane (B109758) or hexane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is typically used. The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the desired product. The fractions collected from the column are then analyzed (e.g., by thin-layer chromatography or HPLC) to identify those containing the pure compound.

Spectrophotometric and Fluorometric Assays for Enzyme Activity Monitoring

Derivatives of this compound may be designed as enzyme inhibitors or substrates. Spectrophotometric and fluorometric assays are indispensable for evaluating the interaction of these compounds with their target enzymes. These assays are typically high-throughput and allow for the rapid determination of key parameters such as the half-maximal inhibitory concentration (IC₅₀) or the Michaelis constant (Kₘ).

While specific enzyme assays for this compound are not detailed in the available literature, the general principles for assaying enzyme activity are well-established. For instance, if a derivative were designed to inhibit a protease, a common approach would be to use a synthetic substrate that releases a chromophore or a fluorophore upon cleavage by the enzyme. The rate of the reaction can be monitored by measuring the change in absorbance or fluorescence over time. The presence of an inhibitor would lead to a decrease in the reaction rate, and the extent of this inhibition can be quantified.

For example, in assays for D-amino acid oxidase, which acts on D-amino acids, the consumption of oxygen or the production of hydrogen peroxide or the corresponding α-keto acid can be monitored using various spectrophotometric methods. These principles can be adapted to study the effects of this compound derivatives on relevant enzymes.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-2-cyclopentylacetamide, and how can AI-powered tools optimize retrosynthesis planning?

  • Methodological Answer : Retrosynthesis planning for this compound can leverage AI models (e.g., Template_relevance Reaxys, Pistachio) to predict feasible one-step synthetic pathways. These tools prioritize precursor scoring based on plausibility thresholds (e.g., Min. plausibility ≥0.01) and integrate databases like BKMS_METABOLIC for metabolic pathway insights. For example, PubChem’s retrosynthesis module identifies cyclopentyl precursors coupled with acetamide derivatives, optimizing reaction yields through stepwise feasibility analysis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Safety protocols must include proper ventilation, PPE (gloves, lab coats), and emergency procedures (e.g., ChemTrec contact for spills). Hazard classification data from analogous compounds (e.g., L-2-Aminobutyric acid) suggest avoiding prolonged exposure to eyes/skin and using QuEChERS-based purification to minimize toxic byproducts . TCI America’s handling guidelines for phenylacetamide derivatives recommend storing the compound in airtight containers at ≤4°C to prevent degradation .

Q. How should researchers design experiments to assess the purity of this compound using chromatographic techniques?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is optimal. Calibrate the system using NIST-certified reference standards (e.g., 2-fluoro Deschloroketamine hydrochloride) to validate retention times. TLC (silica gel, mobile phase: ethyl acetate/hexane 3:7) can preliminarily assess purity, with spots visualized via ninhydrin staining .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing this compound?

  • Methodological Answer : Discrepancies arise from solvent effects or tautomeric equilibria. For NMR, use deuterated DMSO-d6 to stabilize the compound’s amide protons and compare experimental shifts with PubChem’s computed InChI-derived spectra (e.g., InChIKey CVVVAKVOCWNDLJ). IR spectral contradictions (e.g., C=O vs. N-H stretches) require DFT calculations (B3LYP/6-31G*) to model vibrational modes, cross-referenced with NIST Chemistry WebBook data .

Q. What methodological approaches are effective in studying the metabolic pathways of this compound using in vitro models?

  • Methodological Answer : Use hepatic microsomal assays (e.g., rat S9 fractions) to identify Phase I metabolites. LC-MS/MS (Q-TOF) with collision-induced dissociation (CID) can fragment parent ions (m/z 172.1) to detect hydroxylated or acetylated derivatives. For enzyme inhibition studies, apply Michaelis-Menten kinetics with cytochrome P450 isoforms (CYP3A4, CYP2D6) and validate via negative controls (e.g., ketoconazole) .

Q. What strategies are recommended for integrating computational chemistry (e.g., DFT calculations) with experimental data to predict the reactivity of this compound?

  • Methodological Answer : Perform DFT (B3LYP/def2-TZVP) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices for nucleophilic/electrophilic sites. Validate reactivity predictions via experimental electrophilic substitution reactions (e.g., bromination at cyclopentyl C-H bonds). Compare computed activation energies (ΔG‡) with kinetic data from Arrhenius plots derived from GC-MS monitoring .

Q. How can researchers employ high-throughput screening (HTS) to evaluate the biological activity of this compound derivatives?

  • Methodological Answer : Design a 96-well plate assay with HEK293 cells transfected with target receptors (e.g., NMDA). Use fluorescence polarization (FP) for binding affinity (IC50) measurements. Normalize data via Z’-factor validation (≥0.5) and apply SAR models (e.g., Random Forest) to prioritize derivatives with logP <3 and polar surface area >60 Ų for blood-brain barrier penetration .

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